4,4-Dimethylisothiazolidin-3-one 1,1-dioxide
Description
4,4-Dimethylisothiazolidin-3-one 1,1-dioxide is a five-membered heterocyclic compound containing a sulfone group (SO₂) and two methyl substituents at the 4-position of the isothiazolidinone ring. The sulfone group enhances stability and polarity, which may influence pharmacokinetic behavior .
Properties
IUPAC Name |
4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-5(2)3-10(8,9)6-4(5)7/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBLBEYDBHSBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241441 | |
| Record name | 3-Isothiazolidinone, 4,4-dimethyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-10-7 | |
| Record name | 3-Isothiazolidinone, 4,4-dimethyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isothiazolidinone, 4,4-dimethyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4,4-dimethylthiazolidine-3-thione with an oxidizing agent to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions involving 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.
Scientific Research Applications
4,4-Dimethylisothiazolidin-3-one 1,1-dioxide has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfone-Containing Heterocycles
Stability and Reactivity
- 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide : The sulfone group likely imparts thermal and oxidative stability, similar to saccharin derivatives .
- 1,2-Thiazetidine 1,1-dioxides : Exhibit marked moisture sensitivity, hydrolyzing to sulfonic acids under humid conditions. Reactivity with amines forms sulfonamides, suggesting utility in prodrug design .
- Thienothiadiazine dioxides: Stability influenced by substituents; allyl and methyl groups may reduce ring strain compared to thiazetidines .
Key Research Findings and Trends
Ring Size and Stability : Smaller rings (e.g., thiazetidines) are more reactive but less stable, whereas fused aromatic systems (e.g., benzisothiazoles) exhibit enhanced stability and diverse bioactivity .
Substituent Effects : Alkyl groups (e.g., 4,4-dimethyl) may enhance steric protection, while electron-withdrawing groups (e.g., chloro) modulate electronic properties for targeted interactions .
Drug Design Potential: Saccharin and benzothiadiazine dioxides highlight the role of sulfone-containing heterocycles in irreversible enzyme inhibition and antiviral applications .
Biological Activity
4,4-Dimethylisothiazolidin-3-one 1,1-dioxide (commonly referred to as DMIT) is a chemical compound belonging to the isothiazolidinone family. It is characterized by a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and antifungal research.
Antimicrobial Properties
DMIT has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for development as an antimicrobial agent. For instance, studies have shown that DMIT exhibits efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 1: Antimicrobial Activity of DMIT
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which DMIT exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of essential enzymes. Similar compounds in its class have been reported to modulate ATP-sensitive potassium channels and affect various biochemical pathways, leading to cell death in susceptible organisms.
Other Biological Activities
In addition to its antimicrobial properties, DMIT has been investigated for other potential biological activities:
- Antifungal Activity : Effective against several fungal species, including Candida.
- Antioxidant Properties : Exhibits potential in scavenging free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers.
Case Study: Efficacy Against Fungal Infections
A recent study evaluated the effectiveness of DMIT in treating fungal infections in a controlled environment. The results indicated that DMIT not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal agents.
Findings Summary:
- Objective : Assess DMIT's efficacy against resistant fungal strains.
- Methodology : In vitro assays were conducted using various concentrations of DMIT.
- Results : Significant reduction in fungal viability was observed at concentrations as low as 16 µg/mL.
Clinical Implications
The antimicrobial and antifungal properties of DMIT suggest its potential application in clinical settings, particularly for infections caused by resistant strains. Further clinical trials are necessary to establish effective dosages and evaluate safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

